molecular formula C8H8N2 B122866 5-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2

5-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B122866
CAS RN: 824-52-2
M. Wt: 132.16 g/mol
InChI Key: DJCJHFFRHKGOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and their use as key intermediates in pharmaceutical synthesis. The papers provided discuss various synthetic methods and structural analyses of related pyrrolopyridine derivatives, which can offer insights into the properties and reactivity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds involves several strategies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 5-Methyl-1H-pyrrolo[2,3-b]pyridine is described using a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports the efficient synthesis of tetrahydro-1H-pyrrolo[2,3-c]pyridine derivatives through sodium borohydride reduction and debenzylation steps . Additionally, a three-component regioselective reaction under ultrasound irradiation is used to synthesize fused polycyclic pyrazolopyridines . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been studied using various techniques. Density functional theory (DFT) calculations and X-ray crystallography have been employed to determine the molecular structure, vibrational energy levels, and potential energy distribution of imidazopyridine derivatives, which are structurally similar to 5-Methyl-1H-pyrrolo[2,3-b]pyridine . These studies provide valuable information on bond lengths, bond angles, and the influence of substituents on the molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives is explored in several papers. For example, a series of 1H-pyrrolo[3,2-b]pyridines was prepared using a copper iodide catalyzed cyclization, which could be relevant for understanding the reactivity of the 5-methyl derivative . Another study describes the synthesis of various 7-substituted pyrrolopyridinones and their reactions with nucleophiles . These reactions demonstrate the potential for functionalization and derivatization of the pyrrolopyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of a methyl group at specific positions on the pyridine ring can affect the proton position of the NH group, as shown in the vibrational spectra and X-ray analysis of imidazopyridine derivatives . The synthesis and structural determination of pyrrolidine-2,3-dione derivatives also contribute to the understanding of the properties of these heterocycles . Furthermore, the crystal structure analysis of a pyrrolidine derivative provides insights into the intermolecular interactions that could be present in solid-state forms of 5-Methyl-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Antibacterial Properties

5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their antibacterial properties. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids demonstrated antibacterial activity in vitro, showcasing potential for medical applications in combating bacterial infections (Toja et al., 1986).

Antitumor Activity

Significant research has been conducted on the antitumor properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Notably, certain derivatives have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. These compounds acted as cyclin-dependent kinase 1 inhibitors, effectively reducing DMPM cell proliferation and inducing apoptosis (Carbone et al., 2013).

Synthesis Methods

Advancements in the efficient synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its analogues have been significant. These methods facilitate the production of various N6-substituted derivatives, which are important for further pharmaceutical exploration (Nechayev et al., 2013).

Serotonin Receptor Ligands

Research on 5-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has also extended to their potential as serotonin receptor ligands. These compounds, through virtual screening and molecular modelling, have shown promise as novel structures for serotonin receptor targeting, which could be beneficial in developing new treatments for psychiatric disorders (Staroń et al., 2019).

Catalytic Methods for Modification

New catalytic methods have been developed to introduce methyl groups onto the aromatic ring of pyridines, including those of 5-Methyl-1H-pyrrolo[2,3-b]pyridine. This method utilizes methanol and formaldehyde, offering a novel approach to modify these compounds for diverse applications (Grozavu et al., 2020).

Pharmaceutical Intermediate Synthesis

The compound has also been a focus in the synthesis of key pharmaceutical intermediates. Techniques have been developed to introduce various functional groups, enhancing the compound's utility in pharmaceutical manufacturing (Wang et al., 2006).

Future Directions

The future directions for the study of 5-Methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJHFFRHKGOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609018
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

824-52-2
Record name 5-Methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5-Methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (14, 0.160 g, 0.55 mmol) in tetrahydrofuran (3.0 mL) was added tetra-n-butylammonium fluoride (0.145 g, 0.55 mmol). The reaction was stirred for 1 hour at room temperature. The reaction was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 3% methanol in dichloromethane to provide light yellow solid (15, 0.07 g, 95%). MS (ESI)[M+H+]+=133.2.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Cc1cnc2c(ccn2[Si](C)(C)C(C)(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-Methyl-1H-pyrrolo[2,3-b]pyridine

Citations

For This Compound
7
Citations
CL Chittim, K Faber, DA Dickie, CP Landee… - Journal of …, 2023 - Taylor & Francis
Full article: Synthesis of copper(II) halide dimers with 2-amino-5-methylpyridine and serendipitous copper catalyzed synthesis of 3-bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine …
Number of citations: 2 www.tandfonline.com
M Becerra‐Ruiz, V Vargas, P Jara… - European Journal of …, 2018 - Wiley Online Library
Lipid droplets (LDs) have been recognized as highly dynamic cellular organelles involved in important biological functions for the survival of organisms such as supplying food or energy…
A Carpita, A Ribecai, P Stabile - Tetrahedron, 2010 - Elsevier
An efficient methodology is described and exploited for the preparation of differently substituted indoles and azaindoles via microwave-assisted cycloisomerization in water of 2-…
Number of citations: 65 www.sciencedirect.com
P Jayaprakash, J Biswal, R Rangaswamy… - Molecular Diversity, 2023 - Springer
Diabetes mellitus (DM) is one of the major health problems worldwide. WHO have estimated that 439 million people may have DM by the year 2030. Several classes of drugs such as …
Number of citations: 3 link.springer.com
C Lin, L Ferreira de Almeida Fiuza… - …, 2021 - Wiley Online Library
Chagas disease is a tropical infectious disease resulting in progressive organ‐damage and currently lacks efficient treatment and vaccine options. The causative pathogen, …
JWM Nissink, S Bazzaz, C Blackett… - Journal of Medicinal …, 2021 - ACS Publications
Mer is a member of the TAM (Tyro3, Axl, Mer) kinase family that has been associated with cancer progression, metastasis, and drug resistance. Their essential function in immune …
Number of citations: 10 pubs.acs.org
B Cottineau, DF O'Shea - Tetrahedron, 2007 - Elsevier
The sequential reactions of a pyridine vinylation and alkene carbolithiation constitutes a new route to substituted 7-azaindoles. The methodology involves a reaction sequence of …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.